N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-10-8-14(22-25-10)16(24)19-7-6-11-9-26-17-20-15(21-23(11)17)12-4-2-3-5-13(12)18/h2-5,8-9H,6-7H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLRPFJBXFGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects.
Mode of Action
It is known that similar compounds can interact with various biological targets, leading to changes in cellular processes. For instance, some thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to inhibit Top1, a DNA topoisomerase, which is crucial for DNA replication.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound belonging to the class of triazolothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H21FN4O4S
Molecular Weight : 456.5 g/mol
IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylisoxazole-3-carboxamide
The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in drug design.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the thiazole and triazole rings contributes to its pharmacological properties through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer proliferation and inflammatory processes.
- Receptor Binding : Its structure allows for effective binding to specific receptors, influencing cellular signaling pathways.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been reported to induce apoptosis in HeLa cells with IC50 values lower than established chemotherapeutics like sorafenib .
- Case Study : A derivative exhibited an IC50 value of 0.37 µM against HeLa cells, indicating a potent anticancer effect compared to standard treatments .
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 0.37 µM (HeLa) | |
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduced cytokine levels |
Case Studies
- Cytotoxicity Evaluation :
- In Silico Studies :
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
- Core Heterocycles : The target compound’s thiazolo-triazole core distinguishes it from dihydropyrimidine () or pyrimidine-thiazole hybrids (). The fused triazole ring may confer enhanced rigidity and π-stacking capacity compared to single-ring thiazoles .
- Substituents : The 2-fluorophenyl group offers a balance of electronegativity and steric bulk, contrasting with chloro-methylphenyl groups in , which may increase hydrophobicity but reduce metabolic stability .
Hypothesized Activities Based on Analogs :
- Antibacterial Potential: Compounds in with imidazolidinone and phthalimide groups demonstrated antibacterial activity. The target compound’s isoxazole carboxamide may similarly disrupt bacterial cell wall synthesis or enzyme function .
- Enzyme Inhibition: Thiazolylmethylcarbamates in feature hydroperoxy and ethoxycarbonylamino groups, suggesting protease or kinase inhibition. The target compound’s fluorophenyl group could enhance affinity for hydrophobic enzyme pockets .
- Kinase Targeting : Piperazinyl-pyrimidine derivatives () are structurally analogous to kinase inhibitors. The target’s ethyl-linked isoxazole may mimic ATP-binding motifs in kinases .
Table 2: Hypothesized Pharmacokinetic Properties
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, with a focus on constructing the thiazolo[3,2-b][1,2,4]triazole core. A common approach is a one-pot catalyst-free reaction using precursors like 2-fluorophenyl-substituted thiazole intermediates and isoxazole-3-carboxamide derivatives. Key steps include:
- Cyclocondensation of thioamide and hydrazine derivatives under reflux in acetonitrile or DMF .
- Coupling the thiazolo-triazole intermediate with 5-methylisoxazole-3-carboxylic acid via EDCI/HOBt-mediated amidation .
Optimization Tips:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation .
- Temperature control: Maintain 80–100°C during cyclization to minimize side products .
- Purification: Use column chromatography with ethyl acetate/hexane (3:7) to isolate the final product (>95% purity) .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H/13C NMR: Assign signals for the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and isoxazole (δ 2.3 ppm for CH3) moieties .
- IR Spectroscopy: Confirm amide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 440.0925) .
Basic: What preliminary biological screening assays are recommended?
Answer:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial activity: Broth microdilution (MIC determination) for bacterial/fungal strains .
- Enzyme inhibition: Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Systematic modifications:
- Vary substituents on the fluorophenyl (e.g., Cl, OCH3) and isoxazole (e.g., CH3 vs. CF3) groups .
- Replace the thiazolo-triazole core with imidazo[1,2-b][1,2,4]triazole to assess ring fusion effects .
- Assay prioritization:
- Test analogs in parallel against primary targets (e.g., kinases) and secondary targets (e.g., DNA intercalation) .
Example SAR Table:
| Substituent Position | Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|---|
| Fluorophenyl (C-2) | Cl → F | ↑ Cytotoxicity (IC50 ↓ 30%) | |
| Isoxazole (C-5) | CH3 → CF3 | ↓ Solubility, ↑ Metabolic Stability |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Validate assay conditions: Ensure consistency in cell lines (e.g., passage number), solvent controls (DMSO ≤0.1%), and incubation times .
- Orthogonal assays: Confirm apoptosis (Annexin V) if cytotoxicity data conflicts with proliferation (BrdU) results .
- Computational modeling: Use molecular docking to identify off-target interactions that may explain variability (e.g., unintended PDE4 inhibition) .
Advanced: What strategies optimize pharmacokinetics (e.g., bioavailability) for in vivo studies?
Answer:
- Prodrug design: Esterify the carboxamide group to enhance intestinal absorption .
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Metabolic stability: Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
Advanced: What are key structural analogs, and how do their properties compare?
Answer:
| Compound Name | Key Structural Difference | Bioactivity Profile | Reference |
|---|---|---|---|
| N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | Chlorophenyl vs. fluorophenyl | ↑ Antiproliferative activity | |
| Ethyl 6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate | Imidazo-thiazole vs. thiazolo-triazole | Broader kinase inhibition |
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvents: Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize without disrupting cell membranes .
- Salt formation: Convert the carboxamide to a sodium salt (improves solubility 5-fold) .
- Sonication: Pre-treat stock solutions with 10 min sonication (40 kHz) to disperse aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
